Mobocertinib
Übersicht
Beschreibung
Mobocertinib is a first-in-class small molecule therapeutic that acts as an irreversible tyrosine kinase inhibitor. It is specifically designed to target non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 20 insertion mutations. These mutations are known to confer resistance to most available EGFR inhibitors, making this compound a significant advancement in the treatment of this type of cancer .
Wirkmechanismus
Target of Action
Mobocertinib primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane receptor that regulates signaling pathways controlling cellular proliferation . Mutations in EGFR, specifically exon 20 insertion mutations, are associated with certain types of lung cancer, including non-small cell lung cancer (NSCLC) .
Mode of Action
This compound interacts with its target, EGFR, by irreversibly binding to and inhibiting EGFR exon 20 insertion mutations . This irreversible inhibition is achieved through the formation of a covalent bond with the cysteine 797 in the EGFR active site, leading to sustained inhibition of EGFR enzymatic activity . The irreversible binding leads to increased potency via higher affinity binding, more sustained EGFR kinase activity inhibition, and greater overall selectivity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway . EGFR is essential for normal cellular functions, and mutations in EGFR’s kinase domain can cause dysregulation leading to NSCLC .
Pharmacokinetics
This compound has a median time to peak concentration in blood plasma of 4 hours, a mean elimination half-life of 18 hours, and a volume of distribution of 3509 L . The geometric mean absolute bioavailability of this compound is 36.7% . The majority of this compound-related material is covalently bound to plasma proteins . Renal excretion of unchanged drug is a very minor pathway of elimination .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of EGFR exon 20 insertion mutations, which are associated with NSCLC . This leads to a decrease in cellular proliferation, thereby exerting a therapeutic effect against NSCLC . In clinical trials, this compound demonstrated an objective response rate of 28% with a median duration of response of 15.8 months .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain substances, such as St. John’s Wort, a potent CYP3A inducer, may decrease the efficacy of this compound . Additionally, the presence of brain metastasis can influence the median duration of treatment .
Biochemische Analyse
Biochemical Properties
Mobocertinib interacts with the epidermal growth factor receptor (EGFR), a protein that is essential for normal cellular functions . Mutations of EGFR’s kinase domain can cause dysregulation leading to NSCLC . This compound binds to and inhibits EGFR exon 20 insertion mutations at lower concentrations than wild-type EGFR .
Cellular Effects
This compound has demonstrated therapeutic efficacy in pretreated patients with tumors harboring EGFR exon 20 insertions . It inhibits cell proliferation driven by different EGFR exon 20 insertion mutation variants . In animal tumor implantation models, this compound exhibited antitumor activity against xenografts with EGFR exon 20 insertions .
Molecular Mechanism
This compound exerts its effects at the molecular level by irreversibly binding to and inhibiting EGFR exon 20 insertion mutations . This irreversible inhibition is due to the presence of an acrylamide side chain . This mechanism of action affords this compound high anticancer potency and specificity to EGFR exon 20 insertion-positive lung cancer that is resistant to other EGFR TKIs .
Temporal Effects in Laboratory Settings
The overall response rate to this compound was 25% with a follow-up period of 11 months . The median duration of treatment was 5.6 months across all patients, and 8.6 months in responders . Based on the presence or absence of brain metastasis, the median duration of treatment was 14.8 and 5.4 months, respectively .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The recommended dosage of this compound is 160 mg orally once daily until disease progression or unacceptable toxicity .
Metabolic Pathways
It is known that this compound is a kinase inhibitor targeted against EGFR .
Transport and Distribution
This compound is bound to human plasma proteins in a concentration-independent manner in vitro from 0.5 to 5.0 μM . The mean apparent volume of distribution of this compound was approximately 3,509 L at steady-state .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Mobocertinib wird mit Dichlorpyrimidin als Ausgangsmaterial synthetisiert. Die Synthese beinhaltet eine Friedel-Crafts-Arylierung mit Indol, gefolgt von der Substitution des zweiten Pyrimidinylchlorids mit Anilin in einer nukleophilen aromatischen Substitutionsreaktion . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um diese Transformationen zu erleichtern.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Kontrolle von Temperatur, Druck und der Konzentration der Reaktanten. Das Endprodukt wird durch Verfahren wie präparative Dünnschichtchromatographie (TLC) und Umkristallisation gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Mobocertinib durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um N-demethylierte Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen sind weniger verbreitet, können aber unter bestimmten Bedingungen auftreten.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Pyrimidinkern
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Die Bedingungen beinhalten typischerweise organische Lösungsmittel und Basen wie Natriumhydroxid oder Kaliumcarbonat.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören N-demethylierte Metaboliten und verschiedene substituierte Derivate von this compound .
Wissenschaftliche Forschungsanwendungen
Mobocertinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um die Struktur-Aktivitäts-Beziehung von Tyrosinkinase-Inhibitoren zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf zelluläre Signalwege und seine Fähigkeit, Apoptose in Krebszellen zu induzieren, untersucht.
Medizin: Wird hauptsächlich in der klinischen Forschung zur Behandlung von NSCLC mit EGFR-Exon-20-Insertionsmutationen eingesetzt. .
Industrie: Wird in der pharmazeutischen Industrie zur Entwicklung zielgerichteter Krebstherapien eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch irreversible Bindung an den EGFR mit Exon-20-Insertionsmutationen. Diese Bindung hemmt die Kinaseaktivität des Rezeptors und verhindert nachgeschaltete Signalwege, die Zellproliferation und -überleben fördern. Der irreversible Charakter der Bindung führt zu einer anhaltenden Hemmung des Rezeptors, wodurch this compound hochwirksam gegen Krebszellen mit diesen spezifischen Mutationen ist .
Ähnliche Verbindungen:
Osimertinib: Ein weiterer EGFR-Tyrosinkinase-Inhibitor, der jedoch die T790M-Mutation in NSCLC angreift.
Afatinib: Ein EGFR-Inhibitor der zweiten Generation, der eine breitere Palette von EGFR-Mutationen angreift.
Dacomitinib: Ähnlich wie Afatinib, zielt es auf mehrere EGFR-Mutationen ab, ist aber weniger spezifisch für Exon-20-Insertionen
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Spezifität für EGFR-Exon-20-Insertionsmutationen. Diese Spezifität ermöglicht es, Krebszellen effektiv anzugreifen, die gegenüber anderen EGFR-Inhibitoren resistent sind. Darüber hinaus sorgt sein irreversibler Bindungsmechanismus für eine anhaltende Hemmung, die für langfristige therapeutische Wirkungen entscheidend ist .
Vergleich Mit ähnlichen Verbindungen
Osimertinib: Another EGFR tyrosine kinase inhibitor, but it targets the T790M mutation in NSCLC.
Afatinib: A second-generation EGFR inhibitor that targets a broader range of EGFR mutations.
Dacomitinib: Similar to afatinib, it targets multiple EGFR mutations but is less specific to exon 20 insertions
Uniqueness of Mobocertinib: this compound is unique due to its high specificity for EGFR exon 20 insertion mutations. This specificity allows it to effectively target cancer cells that are resistant to other EGFR inhibitors. Additionally, its irreversible binding mechanism provides sustained inhibition, which is crucial for long-term therapeutic effects .
Biologische Aktivität
Mobocertinib selectively inhibits the activity of EGFR, particularly in the presence of exon 20 insertion mutations, which are resistant to first-generation EGFR TKIs such as gefitinib and erlotinib. By binding to the ATP-binding site of the EGFR kinase domain, this compound effectively blocks downstream signaling pathways involved in cell proliferation and survival.
Key Features of this compound's Mechanism:
- Target Specificity : Primarily targets EGFR with a focus on exon 20 insertions.
- Inhibition Profile : Exhibits a strong inhibitory effect on both mutant and wild-type EGFR.
- Resistance Overcoming : Designed to overcome resistance mechanisms associated with other EGFR inhibitors.
Pharmacodynamics
This compound has demonstrated significant pharmacodynamic activity in preclinical studies and clinical trials. The compound exhibits dose-dependent inhibition of tumor growth in various NSCLC models harboring exon 20 insertions.
Table 1: Pharmacodynamic Data of this compound
Study Type | Model Type | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
---|---|---|---|---|
In vitro | NSCLC Cell Lines | 0.1 - 10 | Up to 80% | |
In vivo | Mouse Xenograft Models | 5 - 25 | Up to 95% | |
Clinical Trial | Phase I/II | 160 | ORR: 43% |
Efficacy in Clinical Trials
This compound has been evaluated in several clinical trials, notably the EXCLAIM trial, which assessed its efficacy in patients with advanced NSCLC harboring EGFR exon 20 insertions.
Case Study Overview
- Patient Demographics : The trial included a diverse cohort of patients with a median age of 62 years, predominantly female (60%).
- Efficacy Results : The overall response rate (ORR) was reported at 43% , with a disease control rate (DCR) of 80% . The median progression-free survival (PFS) was approximately 7.3 months .
Table 2: Clinical Trial Results for this compound
Parameter | Result |
---|---|
Overall Response Rate (ORR) | 43% |
Disease Control Rate (DCR) | 80% |
Median Progression-Free Survival (PFS) | 7.3 months |
Adverse Events | Mostly Grade 1-2 |
Safety Profile
This compound's safety profile has been characterized by manageable adverse events. Commonly reported side effects include diarrhea, rash, and nausea, which are consistent with other EGFR inhibitors.
Table 3: Common Adverse Events Associated with this compound
Adverse Event | Incidence (%) |
---|---|
Diarrhea | 73 |
Rash | 39 |
Nausea | 27 |
Fatigue | 25 |
Eigenschaften
IUPAC Name |
propan-2-yl 2-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-(prop-2-enoylamino)anilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N7O4/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSRSNUQCUDCGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336749 | |
Record name | Mobocertinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201336749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The epidermal growth factor receptor (EGFR) is a transmembrane receptor that regulates signaling pathways in the control of cellular proliferation. Mutations in these proteins have been associated with certain types of lung cancer, including non-small cell lung cancer (NSCLC). While the majority of _EGFR_ mutations associated with NSCLC involve the _EGFR_ L858R point mutation or exon 19 deletions (referred to as "classical" _EGFR_ mutations), less common _EGFR_ exon 20 insertion mutations carry a particularly poor prognosis and are associated with resistance to standard targeted EGFR inhibitors. Mobocertinib is an inhibitor of EGFR that irreversibly binds to and inhibits EGFR exon 20 insertion mutations at lower concentrations than wild-type EGFR proteins, exerting a pharmacologic effect on mutant variants at concentrations 1.5- to 10-fold lower than on wild-type proteins. | |
Record name | Mobocertinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16390 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1847461-43-1 | |
Record name | Mobocertinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1847461431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mobocertinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16390 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mobocertinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201336749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOBOCERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39HBQ4A67L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.